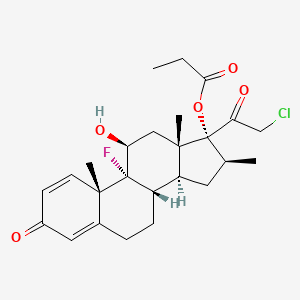
Clotiapin
Übersicht
Beschreibung
It was first introduced in the late 1960s and is primarily used for the management of schizophrenia, psychosis-related disorders, bipolar disorder, psychomotor agitation, and anxiety . It is available in various forms, including tablets, vials, and oral solutions, in several countries such as Spain, Belgium, Italy, Switzerland, Israel, Taiwan, South Africa, and Argentina .
Wissenschaftliche Forschungsanwendungen
Clothiapin wurde ausgiebig auf seine pharmakologischen Eigenschaften und klinischen Anwendungen untersucht. Einige seiner wichtigsten Forschungsanwendungen sind:
Psychiatrie: Clothiapin wird zur Behandlung von Schizophrenie, bipolarer Störung und psychosenbedingten Störungen eingesetzt. .
Neurowissenschaften: Forschungen zum Wirkmechanismus von Clothiapin haben Einblicke in die Rolle von Neurotransmitterrezeptoren bei psychiatrischen Störungen geliefert.
Klinische Studien: Clothiapin wurde in verschiedenen klinischen Studien untersucht, um seine Wirksamkeit und Sicherheit in verschiedenen Patientenpopulationen zu bewerten.
5. Wirkmechanismus
Clothiapin entfaltet seine Wirkung durch die Beeinflussung mehrerer Neurotransmitterrezeptoren im Gehirn. Es zielt hauptsächlich auf:
Dopamin-D2-Rezeptoren: Die Blockierung dieser Rezeptoren trägt zur Reduzierung von psychotischen Symptomen bei.
Serotonin-5-HT2-Rezeptoren: Der Antagonismus an diesen Rezeptoren trägt zu seinen antipsychotischen und anxiolytischen Wirkungen bei.
Histamin-H1-Rezeptoren: Diese Wirkung ist für seine sedativen Eigenschaften verantwortlich.
Muskarinische M1-Rezeptoren: Die Interaktion mit diesen Rezeptoren kann zu anticholinergen Wirkungen führen
Wirkmechanismus
Target of Action
Clothiapine, also known as Clotiapine, is a neuroleptic of the dibenzothiazepine class . It is supposed to act by blocking GABA (A) receptors . These receptors are primarily found in the central nervous system and are responsible for mediating inhibitory neurotransmission.
Mode of Action
It’s also thought to have some clozapine-like effects . This interaction with dopamine and serotonin receptors in the brain helps to reduce psychotic symptoms such as hallucinations, delusions, and disordered thinking.
Pharmacokinetics
It is generally well-tolerated, and precautions and/or monitoring are required in certain patient populations .
Result of Action
Clothiapine has shown efficacy in the treatment of acute schizophrenia and may be of particular value in patients with chronic schizophrenia who are unresponsive to or intolerant of treatment with other antipsychotic agents . Despite its profile of a relatively high incidence of extrapyramidal side effects, it has demonstrated efficacy in treatment-resistant individuals with schizophrenia .
Action Environment
The efficacy and safety of Clothiapine can be influenced by various environmental factors. For instance, the availability of family/social support, quality and type of healthcare provided can affect the response to treatment . Furthermore, patient characteristics such as the severity/stage of the illness, co-morbid conditions, genetic factors, and family history of mental illness can also impact the drug’s action .
Biochemische Analyse
Biochemical Properties
Clothiapine is an atypical antipsychotic . It has been shown to be useful in some treatment-resistant patients
Cellular Effects
Clothiapine has been reported to have a high incidence of extrapyramidal side effects compared to other atypical antipsychotics like clozapine and quetiapine These effects are thought to be due to its action on various types of cells and cellular processes
Molecular Mechanism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Clothiapine is synthesized through a series of chemical reactions involving the formation of the dibenzothiazepine core. The key steps include:
Formation of the dibenzothiazepine ring: This involves the reaction of 2-chlorobenzonitrile with 2-aminothiophenol under basic conditions to form the dibenzothiazepine core.
Substitution reaction: The dibenzothiazepine core is then reacted with 1-methylpiperazine in the presence of a suitable base to introduce the piperazine moiety.
Industrial Production Methods: Industrial production of clothiapine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Clothiapin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Clothiapin kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können Clothiapin in seine entsprechenden reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können an der Piperazin-Einheit oder den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen erfordern oft Basen wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte:
Oxidationsprodukte: Sulfoxide und Sulfone.
Reduktionsprodukte: Reduzierte Formen von Clothiapin.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Clothiapin ist strukturell mit anderen Dibenzothiazepin-Derivaten wie Clozapin und Loxapin verwandt. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Ähnliche Verbindungen:
- Clozapin
- Loxapin
- Quetiapin
- Olanzapin
Zusammenfassend lässt sich sagen, dass Clothiapin ein wertvolles Antipsychotikum mit einem breiten Anwendungsspektrum in der Psychiatrie und den Neurowissenschaften ist. Sein einzigartiges pharmakologisches Profil und sein Wirkmechanismus machen es zu einem wichtigen Werkzeug bei der Behandlung verschiedener psychiatrischer Erkrankungen.
Eigenschaften
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZGXDPUNNEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022851 | |
| Record name | Clothiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2058-52-8 | |
| Record name | Clotiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clothiapine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clothiapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clothiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clotiapine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOTHIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z05HCY0X1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















